molecular formula C18H20O3 B310575 5-Ethyl-2-methylphenyl2-ethoxybenzoate

5-Ethyl-2-methylphenyl2-ethoxybenzoate

Cat. No.: B310575
M. Wt: 284.3 g/mol
InChI Key: CAZYPYHMPPMIMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2-methylphenyl 2-ethoxybenzoate is a benzoate ester derivative characterized by a phenyl ring substituted with ethyl (C₂H₅) and methyl (CH₃) groups at the 5- and 2-positions, respectively, and an ethoxy (OC₂H₅) group at the 2-position of the benzoate moiety. Benzoate esters are widely utilized in pharmaceuticals, agrochemicals, and food additives due to their stability, solubility, and functional versatility .

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

(5-ethyl-2-methylphenyl) 2-ethoxybenzoate

InChI

InChI=1S/C18H20O3/c1-4-14-11-10-13(3)17(12-14)21-18(19)15-8-6-7-9-16(15)20-5-2/h6-12H,4-5H2,1-3H3

InChI Key

CAZYPYHMPPMIMJ-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)C)OC(=O)C2=CC=CC=C2OCC

Canonical SMILES

CCC1=CC(=C(C=C1)C)OC(=O)C2=CC=CC=C2OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-ethyl-2-methylphenyl 2-ethoxybenzoate with three structurally related compounds:

Compound Molecular Formula Molecular Weight Substituents Key Physical Properties
5-Ethyl-2-methylphenyl 2-ethoxybenzoate* C₁₈H₂₀O₃ ~284.35 g/mol† 5-Ethyl, 2-methyl (phenyl); 2-ethoxy (benzoate) Likely liquid at room temperature; moderate solubility in ethanol (inferred from analogs).
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 g/mol 2-Methoxy (benzoate) Liquid; d = 1.12 g/cm³; soluble in ethanol; refractive index = 1.515.
Methyl 5-methoxy-2-methylbenzoate C₁₀H₁₂O₃ 180.20 g/mol 5-Methoxy, 2-methyl (benzoate) Solid; m.p. = 45–47°C; used in pharmaceutical intermediates.
Metsulfuron-methyl C₁₄H₁₅N₅O₆S 381.36 g/mol Sulfonylurea group; 4-methoxy-6-methyl-triazine Solid; herbicide; acts via acetolactate synthase inhibition.
Key Observations:

Bulkier substituents (e.g., ethyl and methyl on the phenyl ring) could reduce crystallinity, favoring liquid states at room temperature.

Functional Group Diversity :

  • Sulfonylurea derivatives (e.g., metsulfuron-methyl) incorporate triazine and sulfonamide groups, enabling herbicidal activity via enzyme inhibition, unlike simple benzoate esters .

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